PROTAC PD-1/PD-L1 degrader-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PROTAC PD-1/PD-L1 degrader-1 is a compound designed to target and degrade the proteins Programmed Cell Death Protein 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1)It effectively inhibits the interaction between PD-1 and PD-L1, which plays a crucial role in immune checkpoint regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC PD-1/PD-L1 degrader-1 involves multiple steps, including the preparation of the Cereblon E3 ligase ligand, the linker, and the PD-1/PD-L1 binding moiety. The synthetic route typically includes:

Preparation of the Cereblon E3 Ligase Ligand: This involves the synthesis of a thalidomide derivative, which is then functionalized to attach a linker.

Linker Synthesis: The linker is synthesized separately and is designed to connect the Cereblon E3 ligase ligand to the PD-1/PD-L1 binding moiety.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This typically includes:

Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, solvent, and reagent concentrations.

Purification: Using techniques such as column chromatography and recrystallization to achieve high purity.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the product.

Chemical Reactions Analysis

Types of Reactions

PROTAC PD-1/PD-L1 degrader-1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the linker or the PD-1/PD-L1 binding moiety.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups on the linker or binding moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the linker or binding moiety, while reduction may produce reduced forms of these components .

Scientific Research Applications

PROTAC PD-1/PD-L1 degrader-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein degradation pathways and the role of PD-1/PD-L1 in various biochemical processes.

Biology: Employed in cellular studies to investigate the effects of PD-1/PD-L1 degradation on immune cell function and signaling pathways.

Medicine: Explored as a potential therapeutic agent for cancer immunotherapy by enhancing the immune response against tumor cells.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting immune checkpoints.

Mechanism of Action

PROTAC PD-1/PD-L1 degrader-1 exerts its effects by recruiting the Cereblon E3 ligase to the PD-1/PD-L1 proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the interaction between PD-1 and PD-L1, thereby restoring the immune response in a co-culture model of Hep3B/OS-8/hPD-L1 cells and CD3 T cells . The molecular targets involved include the PD-1 and PD-L1 proteins, as well as the Cereblon E3 ligase .

Comparison with Similar Compounds

Similar Compounds

PROTAC PD-L1 degrader-1: Another PROTAC compound targeting PD-L1, but with different linker and binding moieties.

ARV-471: A Cereblon-based estrogen receptor PROTAC degrader used in breast cancer research.

dBET6: A selective degrader of BET proteins based on PROTAC technology.

Uniqueness

PROTAC PD-1/PD-L1 degrader-1 is unique in its ability to specifically target and degrade both PD-1 and PD-L1 proteins, making it a powerful tool for studying and potentially treating diseases involving immune checkpoint regulation. Its design allows for precise modulation of the immune response, which is not achievable with traditional small molecule inhibitors .

Biological Activity

Introduction

PROTAC PD-1/PD-L1 degrader-1 (also referred to as compound P22) represents a novel approach in cancer immunotherapy by targeting the PD-1/PD-L1 axis, which plays a critical role in tumor immune evasion. This compound utilizes the mechanism of targeted protein degradation to selectively reduce PD-L1 levels on the cell surface, thereby enhancing T-cell responses against tumors. This article delves into the biological activity of this compound, supported by experimental data, case studies, and relevant findings from diverse sources.

PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. In the case of this compound, it specifically targets PD-L1, a protein often overexpressed in various cancers, leading to T-cell inhibition.

Key Findings

- In Vitro Efficacy : this compound significantly reduces PD-L1 expression on the cell surface. At concentrations of 1 μM and 10 μM, it achieves reductions of approximately 21% and 35%, respectively, after 24 hours of treatment in MDA-MB-231 cell lines. Western blot analysis confirmed these reductions, demonstrating its potency in modulating PD-L1 levels .

- Dose-Dependent Activity : The biological activity is dose-dependent, with maximal degradation observed at higher concentrations. The compound exhibits an effective degradation concentration (DC50) of around 3.4 nM .

Comparative Analysis with Other PROTACs

To understand the efficacy of this compound relative to other compounds targeting the same pathway, a comparative analysis was conducted:

| Compound Name | DC50 (nM) | Maximal Degradation (%) | Mechanism of Action |

|---|---|---|---|

| This compound | 3.4 | Significant | Ubiquitin-proteasome system |

| BMS-8 | 7.79 | Moderate | Direct inhibition |

| Stapled Peptide PROTAC | 0.044 | High | Targeting palmitoyltransferase DHHC3 |

The above table illustrates that while this compound shows significant efficacy, the stapled peptide-based PROTACs exhibit even greater potency in degrading PD-L1 at lower concentrations .

Case Study 1: MDA-MB-231 Cell Line

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a notable decrease in PD-L1 levels as measured by flow cytometry and Western blotting. The reduction in PD-L1 was associated with enhanced T-cell activation and cytokine release (IFN-γ and TNF-α), indicating a restored immune response against the tumor .

Case Study 2: Cervical Cancer Cells

Another investigation focused on cervical cancer cell lines (C33A and HeLa) treated with various PROTACs including the stapled peptide variant. The results demonstrated that while both types effectively degraded PD-L1, the stapled peptide achieved this at significantly lower doses compared to traditional small-molecule inhibitors like BMS-8 .

Properties

IUPAC Name |

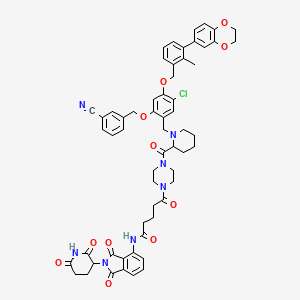

5-[4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-5-oxopentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H58ClN7O11/c1-36-40(10-5-11-42(36)39-17-19-48-51(30-39)76-27-26-75-48)35-78-50-31-49(77-34-38-9-4-8-37(28-38)32-61)41(29-44(50)60)33-66-21-3-2-14-47(66)58(73)65-24-22-64(23-25-65)54(70)16-7-15-52(68)62-45-13-6-12-43-55(45)59(74)67(57(43)72)46-18-20-53(69)63-56(46)71/h4-6,8-13,17,19,28-31,46-47H,2-3,7,14-16,18,20-27,33-35H2,1H3,(H,62,68)(H,63,69,71) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIXMPCTSMEQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)CCCC(=O)NC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H58ClN7O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1076.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.